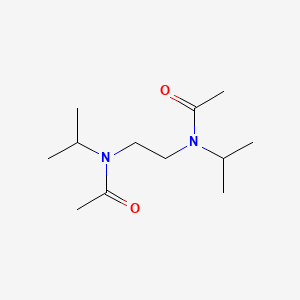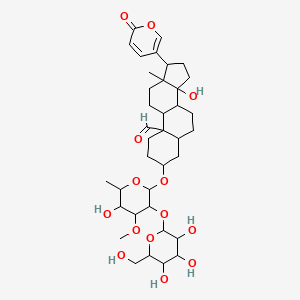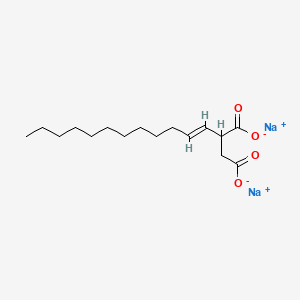![molecular formula C20H12N2O3 B15175096 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione CAS No. 5708-20-3](/img/structure/B15175096.png)
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is a chemical compound with the molecular formula C20H12N2O3. It is known for its unique structure, which combines elements of quinoline and acridine, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione typically involves the reduction of quinolino[2,3-b]acridine-7,14-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolino[2,3-b]acridine-7,14-dione.
Reduction: It can be reduced further to form more hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. The compound also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Quinacridone: Known for its use in pigments and dyes.
Acridine: Studied for its antimicrobial and anticancer properties.
Quinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is unique due to its combined structural elements of quinoline and acridine, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and its vibrant color make it valuable in both scientific research and industrial applications .
Properties
CAS No. |
5708-20-3 |
|---|---|
Molecular Formula |
C20H12N2O3 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
6-hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H12N2O3/c23-18-10-5-1-4-8-14(10)22-17-12(18)9-15-16(20(17)25)19(24)11-6-2-3-7-13(11)21-15/h1-9,25H,(H,21,24)(H,22,23) |
InChI Key |
GVSKEALMUDSJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C4C(=C3O)NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





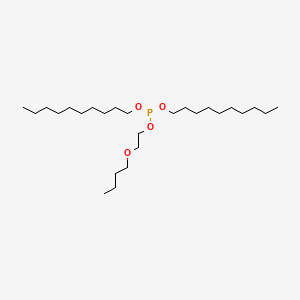


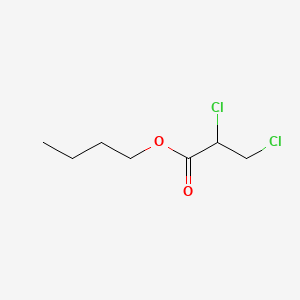

![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)

